molecular formula C14H20N2O8S B2731902 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351615-99-0

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Cat. No. B2731902
CAS RN: 1351615-99-0
M. Wt: 376.38
InChI Key: HZKFNFBISWHEIA-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, chemistry, and biology. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Analytical Chemistry Applications

A novel sulfonate reagent, closely related to the compound , has been synthesized for analytical derivatization in liquid chromatography. This reagent, designed for sensitive detection after being tagged to an analyte, features a fluorophore for detection and a tertiary amino function that can be removed after derivatization by acid treatment, indicating potential for precise analytical applications in identifying and quantifying substances in complex mixtures Hsin‐Lung Wu et al., 1997.

Materials Science and Corrosion Inhibition

In the field of materials science, a synthesized compound similar to "2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate" demonstrated effectiveness as a corrosion inhibitor on mild steel in an acidic medium. This novel organic compound showed better inhibition efficiency, which could lead to new protective strategies for industrial metals P. Singaravelu & N. Bhadusha, 2022.

Pharmaceutical and Medicinal Chemistry

Compounds related to "this compound" have been studied for their pharmacological properties, including as potential inhibitors for the prevention of corrosion in metals and as intermediates in the synthesis of complex pharmaceutical molecules. For example, derivatives of piperazine and furan compounds have been explored for their antibacterial activities against a variety of Gram-positive and Gram-negative bacteria, demonstrating significant potential for the development of new antibacterial agents A. Foroumadi et al., 2007.

Additionally, compounds with a similar structure have been evaluated for their ability to catalyze chemical reactions, indicating their utility in synthetic organic chemistry as ligands or catalysts for promoting various chemical transformations. This includes the synthesis of complex heterocyclic compounds, which are crucial in the development of new pharmaceuticals Subhajit Bhunia et al., 2017.

properties

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S.C2H2O4/c1-2-19(16,17)14-7-5-13(6-8-14)10-11(15)12-4-3-9-18-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKFNFBISWHEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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